

# 4-Iodobutyl Acetate: A Comprehensive Technical Guide for Advanced Synthesis

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## Compound of Interest

Compound Name: 4-Iodobutyl acetate

Cat. No.: B1586681

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## Foreword: The Unsung Workhorse of Complex Synthesis

In the landscape of organic synthesis, certain reagents, while not headliners, are the indispensable workhorses that enable critical transformations. **4-Iodobutyl acetate** (CAS No. 40596-44-9) is a quintessential example of such a molecule.<sup>[1]</sup> As a bifunctional molecule, it possesses both a stable ester group and a highly reactive primary iodide, making it a strategic building block for introducing a C4-acetate chain in the intricate assembly of pharmaceuticals, agrochemicals, and specialty materials.<sup>[1]</sup> This guide provides an in-depth exploration of **4-iodobutyl acetate**, from its synthesis and spectral characterization to its applications, designed for the practicing researcher and drug development professional.

## Physicochemical & Safety Profile

A thorough understanding of a reagent's properties is paramount for its effective and safe use in the laboratory.

## Key Properties

Quantitative data for **4-iodobutyl acetate** are summarized below, providing essential parameters for reaction planning and purification.

Property	Value	Source(s)
CAS Number	40596-44-9	[1][2][3]
Molecular Formula	C <sub>6</sub> H <sub>11</sub> IO <sub>2</sub>	[2][3][4]
Molecular Weight	242.05 g/mol	[3]
Monoisotopic Mass	241.98038 Da	[4]
Appearance	Colorless to brown liquid	[2]
Boiling Point	94-95 °C @ 5.5 mm Hg	[5]
Density	1.61 g/mL at 25 °C	[5]
Refractive Index (n <sup>20</sup> /D)	1.497	[5]
Solubility	Difficult to mix with water; soluble in organic solvents.	[5]
Storage Conditions	Store in a cool, well-ventilated place. Light sensitive.	[1][2]

## Safety & Handling

**4-Iodobutyl acetate** is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Measures:
  - P261: Avoid breathing vapors or mist.
  - P280: Wear protective gloves, protective clothing, eye protection, and face protection.
  - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
  - P302+P352: IF ON SKIN: Wash with plenty of water.

- Expert Insight: As a primary alkyl iodide, **4-iodobutyl acetate** is a potent alkylating agent. Handle with care, always within a fume hood, to avoid inhalation and skin contact. Its light sensitivity necessitates storage in amber bottles to prevent gradual decomposition and release of free iodine.

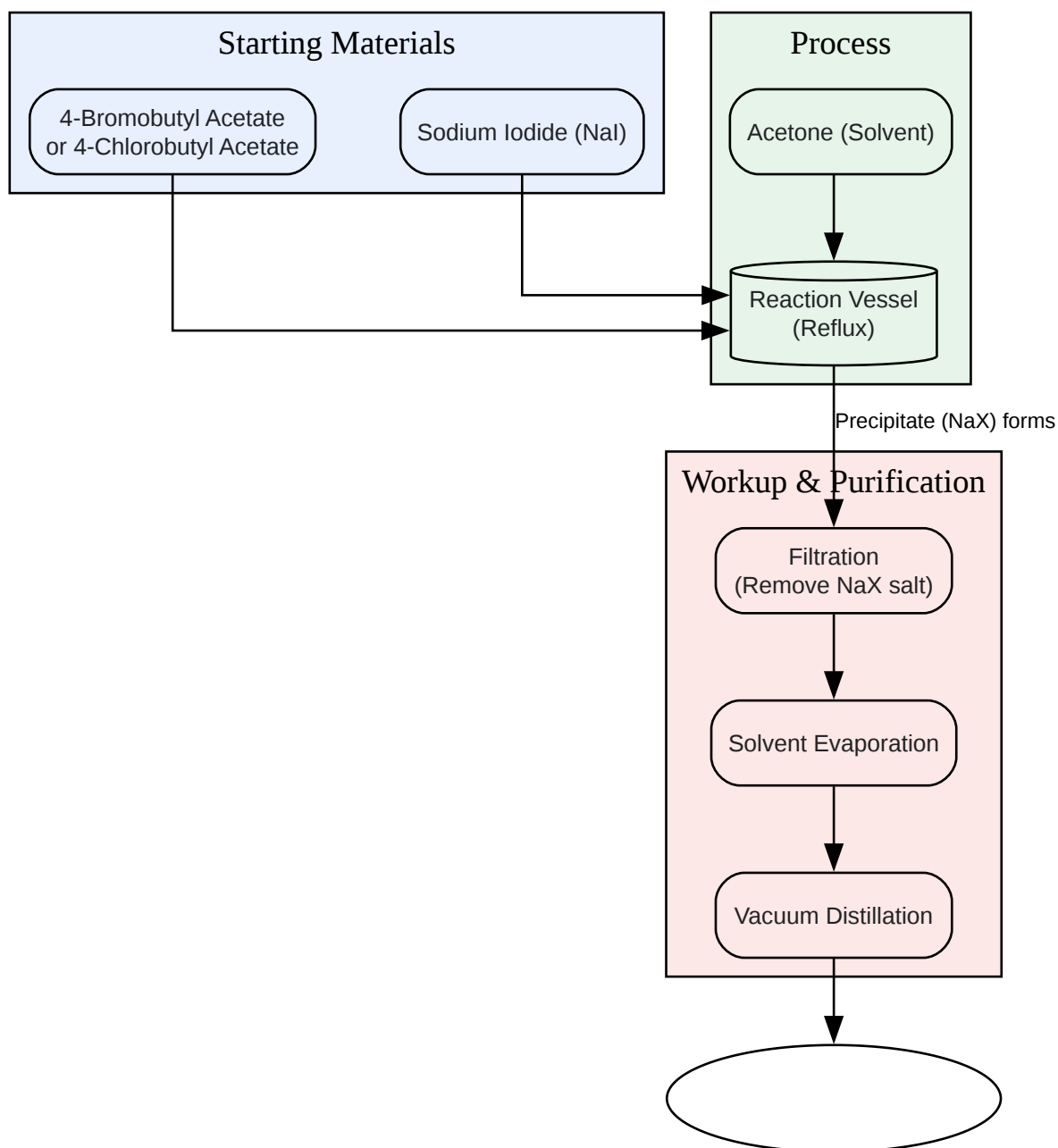
## Synthesis of 4-Iodobutyl Acetate: A Comparative Analysis

While the specific first synthesis of **4-iodobutyl acetate** is not prominently documented in readily accessible historical literature, several modern, efficient methods are employed for its preparation. The choice of method often depends on the availability of starting materials, desired scale, and economic factors.

### Method 1: Halogen Exchange via Finkelstein Reaction

The Finkelstein reaction is a classic and highly reliable method for preparing alkyl iodides from the corresponding chlorides or bromides. This  $S_N2$  reaction is driven to completion by the precipitation of the insoluble sodium salt (NaCl or NaBr) in an acetone solvent.

Workflow: Finkelstein Reaction



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Caption: Finkelstein reaction workflow for **4-iodobutyl acetate** synthesis.

Causality and Field Insights: The choice of acetone as the solvent is critical; sodium iodide is soluble in acetone, whereas sodium chloride and sodium bromide are not. This solubility difference leverages Le Châtelier's principle, effectively removing the halide byproduct from the equilibrium and driving the reaction towards the desired iodo-product. For researchers, this

method is often preferred for its high yields and straightforward execution, especially when the corresponding chloro- or bromo-acetate is commercially available and affordable.

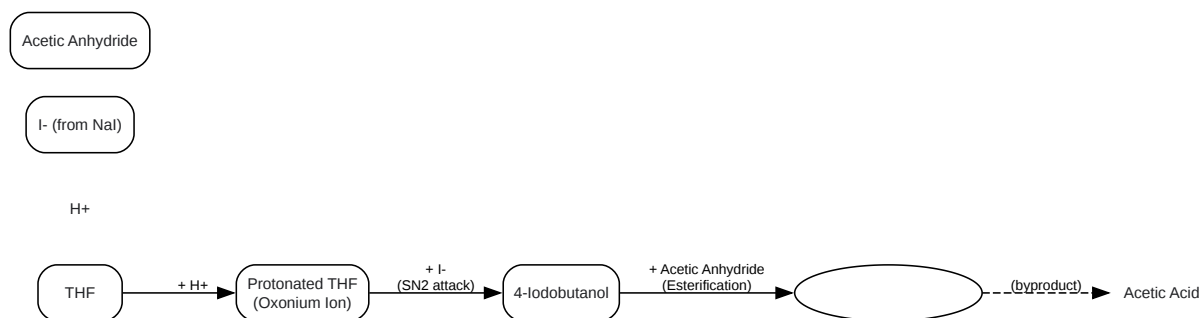
#### Detailed Protocol:

- **Setup:** Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.
- **Charging Reagents:** To the flask, add 4-chlorobutyl acetate (1.0 eq) and sodium iodide (1.5 eq).
- **Solvent Addition:** Add anhydrous acetone to the flask (approx. 5-10 mL per gram of substrate).
- **Reaction:** Heat the mixture to reflux with vigorous stirring. A white precipitate (NaCl) will begin to form. Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
- **Workup:** Cool the reaction mixture to room temperature. Filter off the sodium chloride precipitate through a pad of celite, washing the filter cake with a small amount of acetone.
- **Purification:** Combine the filtrates and concentrate under reduced pressure to remove the acetone. The resulting crude oil can be purified by vacuum distillation to yield pure **4-iodobutyl acetate**.

## Method 2: Ring-Opening of Tetrahydrofuran (THF)

An alternative and atom-economical approach involves the acid-catalyzed ring-opening of tetrahydrofuran (THF) with an acetylating agent. This method builds the molecule directly from a simple cyclic ether.

Mechanism: Acid-Catalyzed THF Ring Opening



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Caption: Simplified mechanism for **4-iodobutyl acetate** synthesis from THF.

**Causality and Field Insights:** This reaction is typically initiated by a Lewis or Brønsted acid which protonates the ether oxygen of THF, activating the ring towards nucleophilic attack. The iodide ion (from a source like NaI) then acts as the nucleophile, opening the ring to form a 4-iodobutanol intermediate, which is subsequently acetylated. A one-pot procedure using reagents like acetyl iodide can accomplish this transformation directly. This route is advantageous when THF and an iodide source are more economical starting points than a pre-functionalized butyl chain.

Detailed Protocol (Illustrative, based on ring-opening principles):

- **Setup:** In a 10mL Schlenk tube under a nitrogen atmosphere, add acetic acid (1.0 eq), copper(I) iodide (CuI, 0.1 eq) as a catalyst, and sodium iodide (NaI, 2.0 eq).
- **Reagent Addition:** Add tetrahydrofuran (THF) followed by deionized water and a trifluoromethyl source (e.g., TMSF<sub>3</sub>, as described in some modern protocols) under N<sub>2</sub>.
- **Reaction:** Seal the tube and heat the mixture in an oil bath at high temperature (e.g., 150°C) for several hours (e.g., 12h).
- **Workup:** After cooling, dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

- Purification: After filtering and concentrating the organic phase, purify the crude product by flash chromatography on silica gel to obtain **4-iodobutyl acetate**.

## Spectroscopic Characterization

For the research scientist, unambiguous characterization of a reagent is non-negotiable. The following is a predicted analysis of the key spectroscopic signatures of **4-iodobutyl acetate**, based on established principles of NMR, IR, and MS.

### Predicted $^1\text{H}$ NMR Spectrum ( $\text{CDCl}_3$ , 400 MHz)

- $\delta \sim 4.07$  ppm (t, 2H): Triplet corresponding to the two protons on the carbon bearing the ester oxygen ( $-\text{CH}_2-\text{O}-$ ). The downfield shift is due to the strong deshielding effect of the adjacent oxygen.
- $\delta \sim 3.21$  ppm (t, 2H): Triplet for the two protons on the carbon bonded to the iodine ( $-\text{CH}_2-\text{I}$ ). The electronegative iodine atom causes a significant downfield shift.
- $\delta \sim 2.05$  ppm (s, 3H): Sharp singlet for the three protons of the acetate methyl group ( $\text{CH}_3-\text{C}=\text{O}$ ).
- $\delta \sim 1.95$  ppm (m, 2H): Multiplet for the internal methylene protons adjacent to the iodinated carbon ( $-\text{CH}_2-\text{CH}_2-\text{I}$ ).
- $\delta \sim 1.80$  ppm (m, 2H): Multiplet for the internal methylene protons adjacent to the ester-linked carbon ( $-\text{O}-\text{CH}_2-\text{CH}_2-$ ).

### Predicted $^{13}\text{C}$ NMR Spectrum ( $\text{CDCl}_3$ , 100 MHz)

- $\delta \sim 170.8$  ppm: Carbonyl carbon of the ester group ( $\text{C}=\text{O}$ ).
- $\delta \sim 63.5$  ppm: Carbon attached to the ester oxygen ( $-\text{CH}_2-\text{O}-$ ).
- $\delta \sim 32.8$  ppm: Internal methylene carbon ( $-\text{CH}_2-\text{CH}_2-\text{I}$ ).
- $\delta \sim 29.5$  ppm: Internal methylene carbon ( $-\text{O}-\text{CH}_2-\text{CH}_2-$ ).
- $\delta \sim 20.9$  ppm: Methyl carbon of the acetate group ( $\text{CH}_3-$ ).

- $\delta$  ~6.5 ppm: Carbon bonded to iodine (-CH<sub>2</sub>-I). This is the most upfield of the methylene signals due to the "heavy atom effect" of iodine.

## Predicted Key IR Absorptions (Liquid Film)

- ~2960-2850 cm<sup>-1</sup>: C-H stretching vibrations of the methylene and methyl groups.
- ~1740 cm<sup>-1</sup> (Strong): A very strong and sharp absorption characteristic of the C=O (carbonyl) stretch of an aliphatic ester. This is often the most diagnostic peak.
- ~1235 cm<sup>-1</sup> (Strong): Strong C-O stretching vibration of the ester linkage.
- ~560 cm<sup>-1</sup>: C-I stretching vibration. This peak appears in the far-IR region and can be weak.

## Predicted Mass Spectrum (EI)

- Molecular Ion (M<sup>+</sup>): A peak at m/z = 242 would be expected for the molecular ion, C<sub>6</sub>H<sub>11</sub>IO<sub>2</sub><sup>+</sup>.
- Key Fragments:
  - m/z = 182: Loss of acetic acid ([M - 60]<sup>+</sup>) via rearrangement.
  - m/z = 115: Loss of iodine radical ([M - 127]<sup>+</sup>), resulting in the C<sub>6</sub>H<sub>11</sub>O<sub>2</sub><sup>+</sup> fragment.
  - m/z = 43 (Base Peak): The acetyl cation ([CH<sub>3</sub>CO]<sup>+</sup>) is very stable and often represents the base peak for acetates.

## Applications in Drug Development & Advanced Synthesis

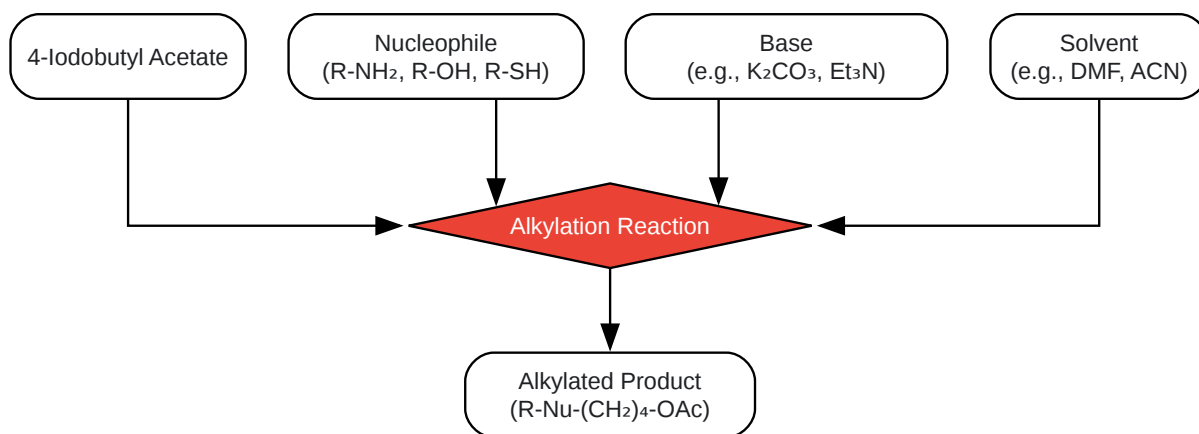
The utility of **4-iodobutyl acetate** lies in its ability to act as a potent electrophile in S<sub>N</sub>2 reactions, introducing a four-carbon chain that can be a key structural motif or a precursor to other functional groups.

## Alkylating Agent for Heteroatoms

**4-Iodobutyl acetate** is an excellent agent for the alkylation of nucleophiles such as amines, phenols, thiols, and carboxylates. The primary iodide is highly reactive, allowing these



reactions to proceed under mild conditions.



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Caption: General scheme for heteroatom alkylation using **4-iodobutyl acetate**.

Expert Insight: The ester functionality is generally stable under the basic conditions used for these alkylations (e.g.,  $K_2CO_3$  in DMF), but it can be readily hydrolyzed post-alkylation using aqueous acid or base to unmask a primary alcohol. This "protected alcohol" strategy is a powerful tool, allowing chemists to perform modifications on other parts of a molecule before revealing the hydroxyl group for further functionalization. This is particularly valuable in multi-step syntheses of complex drug molecules.

## Precursor for Radiotracers in PET Imaging

Positron Emission Tomography (PET) is a crucial diagnostic imaging technique that relies on molecules labeled with positron-emitting isotopes, such as  $^{18}F$ . While not directly containing fluorine, iodo- and other halo-precursors are sometimes used in the synthesis of the non-radioactive standards or precursors for these tracers. The butoxy acetate moiety is a structural component found in various biologically active molecules, and **4-iodobutyl acetate** serves as a key reagent for installing this group during synthetic route development. For instance, developing synthetic routes to novel PET tracers often involves the alkylation of phenols or amines with functionalized chains, a role for which **4-iodobutyl acetate** is well-suited.

# Synthesis of the Anticancer Drug Busulfan and its Analogs

Busulfan is an alkylating agent used in cancer chemotherapy. Its structure is 1,4-butanediol dimethanesulfonate. While the industrial synthesis of Busulfan typically starts from 1,4-butanediol,[6][7] the underlying 1,4-disubstituted butane scaffold highlights the importance of C4 linkers in medicinal chemistry. In the development of novel Busulfan derivatives or other bifunctional alkylating agents, a precursor like **4-iodobutyl acetate** could be strategically employed.[8] For example, it could be used to alkylate a targeting moiety, followed by hydrolysis of the acetate and subsequent conversion of the resulting alcohol to a mesylate or another leaving group, creating a molecule with dual functionality for biological investigation.

## Conclusion

**4-Iodobutyl acetate** exemplifies a reagent whose value is defined by its versatility and reliability. Its bifunctional nature as a stable ester and a reactive alkyl iodide provides a robust platform for introducing the 4-acetoxybutyl group, a common structural element in complex organic targets. A comprehensive understanding of its synthesis, properties, and reactivity, as detailed in this guide, empowers researchers to strategically leverage this compound to accelerate discovery in pharmaceutical and chemical sciences.

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